molecular formula C12H14N4O3 B13863382 tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

Cat. No.: B13863382
M. Wt: 262.26 g/mol
InChI Key: SQDGAIILSWNQTE-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a pyrazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a pyridazine ring. The tert-butyl ester group is then introduced through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness: tert-Butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate is unique due to its specific combination of a pyrazole and pyridazine ring system with a tert-butyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate

InChI

InChI=1S/C12H14N4O3/c1-12(2,3)19-11(18)10-9(17)4-5-16(15-10)8-6-13-14-7-8/h4-7H,1-3H3,(H,13,14)

InChI Key

SQDGAIILSWNQTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=CC1=O)C2=CNN=C2

Origin of Product

United States

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